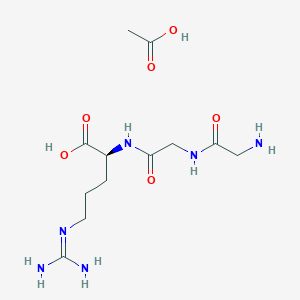
Gly-Gly-Arg acetate salt
概要
説明
Glycylglycylarginine acetate salt is a tripeptide composed of glycine, glycine, and arginine residues. It is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is known for its high purity and stability, making it a valuable reagent in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
Glycylglycylarginine acetate salt is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process includes several key steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of arginine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of glycylglycylarginine acetate salt may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often includes rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
Glycylglycylarginine acetate salt can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of ornithine derivatives.
科学的研究の応用
Glycylglycylarginine acetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is used in studies of protein-protein interactions and enzyme kinetics.
Industry: The compound is used in the production of peptide-based materials and coatings.
作用機序
The mechanism of action of glycylglycylarginine acetate salt involves its interaction with specific molecular targets. The arginine residue can interact with negatively charged molecules, such as nucleic acids and proteins, through electrostatic interactions. This interaction can influence various biological pathways, including signal transduction and cellular communication.
類似化合物との比較
Similar Compounds
Glycylglycylglutamic acid: Another tripeptide with different functional properties.
Glycylglycyllysine: A tripeptide with a lysine residue instead of arginine.
Glycylglycylaspartic acid: A tripeptide with an aspartic acid residue.
Uniqueness
Glycylglycylarginine acetate salt is unique due to the presence of the arginine residue, which imparts specific electrostatic properties and reactivity. This makes it particularly useful in studies involving interactions with negatively charged biomolecules.
特性
IUPAC Name |
acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHXDXQXMVMWFU-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


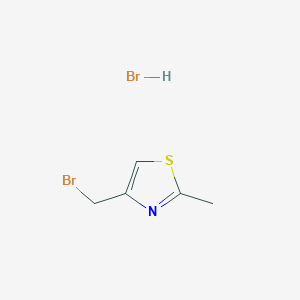
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
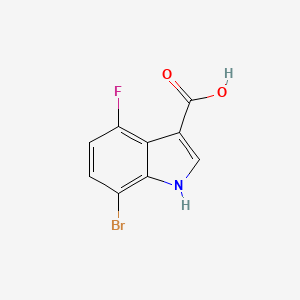

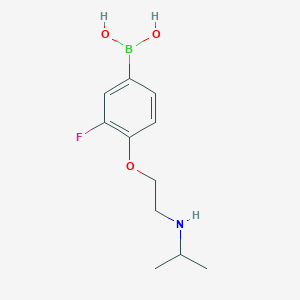

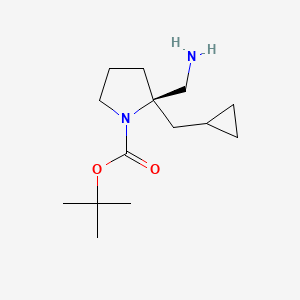
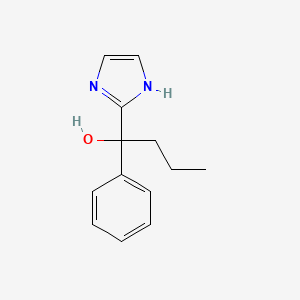
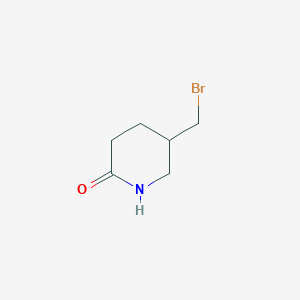
![3-Ethyl-5-(1-pyrrolidin-3-yl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole](/img/structure/B1446168.png)
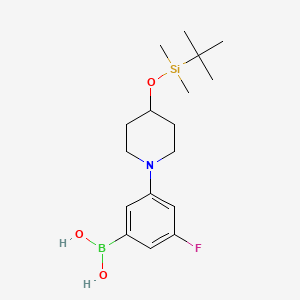
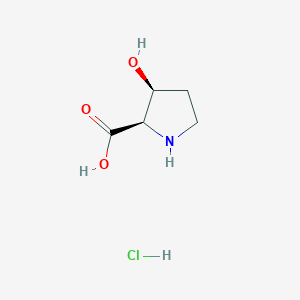
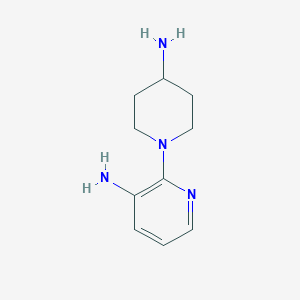
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B1446176.png)
